

# Application of 4-Bromoquinolin-7-ol in Fragment-Based Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromoquinolin-7-ol**

Cat. No.: **B070503**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities but do so with high ligand efficiency. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous approved drugs and its ability to interact with a variety of protein targets, particularly kinases.[\[1\]](#)[\[2\]](#)

**4-Bromoquinolin-7-ol** is a halogenated quinoline derivative that presents several features making it an attractive candidate for inclusion in fragment libraries. Its physicochemical properties align well with the "Rule of Three," a common guideline for fragment design. The quinolinol core can act as a versatile scaffold, participating in hydrogen bonding interactions, while the bromine atom at the 7-position serves as a valuable synthetic handle for subsequent fragment evolution. This allows for the exploration of structure-activity relationships (SAR) through techniques like palladium-catalyzed cross-coupling reactions to introduce diverse substituents.[\[3\]](#)

While direct published evidence of **4-Bromoquinolin-7-ol** in FBDD campaigns is limited, its structural motifs are present in known kinase inhibitors. The quinoline ring system is known to bind to the ATP-binding site of many kinases, making this fragment a promising starting point

for developing inhibitors against this important class of enzymes.[\[1\]](#)[\[4\]](#) A typical FBDD workflow would involve screening **4-Bromoquinolin-7-ol** against a panel of kinases or other targets using biophysical techniques to identify weak but specific binding events. Confirmed hits would then be structurally characterized, for instance by X-ray crystallography, to guide the synthetic elaboration of the fragment into a more potent lead compound. This could involve "fragment growing" from the bromine position to access nearby pockets within the target's binding site.

## Data Presentation

### Physicochemical Properties of 4-Bromoquinolin-7-ol

| Property                       | Value                              | Reference           |
|--------------------------------|------------------------------------|---------------------|
| Molecular Formula              | C <sub>9</sub> H <sub>6</sub> BrNO | <a href="#">[5]</a> |
| Molecular Weight               | 224.05 g/mol                       | <a href="#">[5]</a> |
| IUPAC Name                     | 7-bromo-1H-quinolin-4-one          | <a href="#">[5]</a> |
| Topological Polar Surface Area | 29.1 Å <sup>2</sup>                | <a href="#">[5]</a> |
| Complexity                     | 227                                | <a href="#">[5]</a> |

Note: As of the latest search, specific binding data (e.g., Kd, IC50) for **4-Bromoquinolin-7-ol** from a fragment screening campaign is not publicly available. The table above provides its fundamental physicochemical properties, which are crucial for its evaluation as a potential fragment.

## Mandatory Visualization



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 5. 7-Bromoquinolin-4-ol | C9H6BrNO | CID 12403681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 4-Bromoquinolin-7-ol in Fragment-Based Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070503#application-of-4-bromoquinolin-7-ol-in-fragment-based-drug-discovery>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)